molecular formula C10H11Br2F3O3SSi B2972844 2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate CAS No. 1449472-57-4

2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate

Cat. No.: B2972844
CAS No.: 1449472-57-4
M. Wt: 456.14
InChI Key: MTIUFXYVKSIUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate” is a chemical compound with the CAS Number: 1449472-57-4 . It has a molecular weight of 456.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11Br2F3O3SSi/c1-20(2,3)8-5-6(11)4-7(12)9(8)18-19(16,17)10(13,14)15/h4-5H,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds are used as precursors in aryne chemistry . They can generate benzyne under mild conditions of simple fluoride treatment .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.456 (lit.) . It boils at 70 °C/2 mmHg (lit.) and has a density of 1.229 g/mL at 25 °C (lit.) .

Scientific Research Applications

Acylation Catalyst

Trimethylsilyl trifluoromethanesulfonate has been identified as an excellent catalyst for the acylation of alcohols with acid anhydrides. This process is highly efficient for a wide range of alcohols, including primary, secondary, tertiary, and allylic alcohols, as well as phenols. The method offers a significant improvement over standard conditions, providing a cleaner and more efficient route for acylation reactions (Procopiou, Baugh, Flack, & Inglis, 1998).

Synthesis of Silanethione

The first kinetically stabilized silanethione was synthesized through the thermal reaction of dihydrosilane with elemental sulfur, among other methods. This process underscores the reactivity and potential of silicon-containing compounds in synthesizing novel molecular structures with unique properties (Suzuki, Tokitoh, Okazaki, Nagase, & Goto, 1998).

Nanofiltration Membrane Development

In the development of sulfonated thin-film composite nanofiltration membranes, novel sulfonated aromatic diamine monomers were synthesized to improve water flux and dye treatment efficiency. This research illustrates the application of trifluoromethanesulfonate derivatives in enhancing the performance of filtration membranes, demonstrating their role in environmental and separation technologies (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Precursor to o-Benzyne

An efficient procedure for the preparation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as a precursor to o-benzyne was developed. This method involves a three-step sequence starting from phenol, highlighting the compound's significance in synthetic organic chemistry, especially for generating reactive intermediates (Bronner & Garg, 2009).

Lewis Acid Catalysis

Trimethylsilyl bis(trifluoromethanesulfonyl)imide has been utilized as a Lewis acid catalyst in the Diels–Alder reaction. It showcases superior tolerance to sensitive functional groups compared to other catalysts, demonstrating the broad utility of trimethylsilyl trifluoromethanesulfonate derivatives in catalyzing key synthetic transformations (Mathieu & Ghosez, 2002).

Safety and Hazards

The compound is classified as a combustible, corrosive hazardous material . For safety, it’s recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

Properties

IUPAC Name

(2,4-dibromo-6-trimethylsilylphenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2F3O3SSi/c1-20(2,3)8-5-6(11)4-7(12)9(8)18-19(16,17)10(13,14)15/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIUFXYVKSIUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=CC(=C1)Br)Br)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2F3O3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.